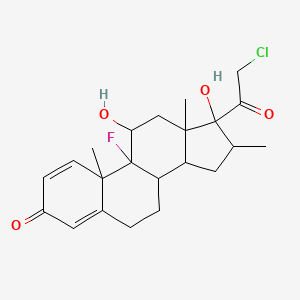

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione involves multiple steps starting from basic steroidal precursors. The key steps include halogenation, hydroxylation, and methylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione can be categorized into several key areas:

Analytical Chemistry

- Reference Standard: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods. This is crucial for ensuring the accuracy and reliability of testing methods used in pharmaceutical research and quality control.

Biological Research

- Cellular Effects: Studies have shown that this compound can influence various cellular processes, including modulation of immune responses. It has been investigated for its potential effects on cytokine production and cellular signaling pathways.

- Mechanism of Action: The compound is believed to exert its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and alterations in gene expression.

Medical Applications

- Dermatology: It is widely used in dermatological formulations for treating inflammatory skin conditions such as eczema and psoriasis. Its anti-inflammatory properties make it effective in reducing inflammation and promoting healing.

- Topical Formulations: The compound is incorporated into creams and ointments due to its efficacy in managing skin disorders.

Pharmaceutical Research

- Drug Development: Ongoing research explores the potential of this compound in developing new therapeutic agents targeting inflammatory diseases. Its structural similarity to other corticosteroids allows for modifications that may enhance efficacy or reduce side effects.

Case Study 1: Efficacy in Dermatological Treatments

A clinical trial assessed the effectiveness of topical formulations containing this compound in patients with moderate to severe eczema. Results indicated significant improvement in symptoms compared to placebo groups, highlighting its therapeutic potential.

Case Study 2: Cellular Mechanisms

Research investigating the cellular mechanisms of this compound demonstrated that it modulates cytokine production in immune cells. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a role in controlling inflammation at the cellular level.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a reference standard for method validation |

| Biological Research | Investigated for effects on immune responses and cellular signaling |

| Medical Applications | Effective in treating inflammatory skin conditions; used in topical formulations |

| Pharmaceutical Research | Explored for potential new therapeutic agents targeting inflammatory diseases |

Mecanismo De Acción

The mechanism of action of 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, thereby reducing inflammation. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparación Con Compuestos Similares

Similar Compounds

Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Dexamethasone: Known for its use in treating severe inflammatory conditions.

Prednisolone: A widely used corticosteroid for various inflammatory and autoimmune conditions.

Uniqueness

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific halogenation pattern, which enhances its potency and efficacy as an anti-inflammatory agent compared to other corticosteroids .

Actividad Biológica

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione, commonly known as Clobetasol or its variants, is a synthetic glucocorticoid steroid. This compound is primarily used in dermatological formulations for its potent anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential side effects.

- Molecular Formula : C25H32ClFO5

- Molecular Weight : 466.97 g/mol

- CAS Number : 25122-52-5

- Boiling Point : 569.0 ± 50.0 °C (Predicted)

- Solubility : Sparingly soluble in chloroform and methanol; slightly soluble in DMSO and ethyl acetate .

Clobetasol exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression associated with inflammation and immune responses.

- Inhibition of Pro-inflammatory Cytokines : Clobetasol reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Vasoconstriction : The compound promotes vasoconstriction in dermal tissues, contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

Clobetasol's primary use is as an anti-inflammatory agent in various skin conditions such as psoriasis, eczema, and dermatitis. Studies have shown that it significantly reduces erythema, scaling, and pruritus in affected areas.

Immunosuppressive Properties

The immunosuppressive effects of Clobetasol are beneficial in treating autoimmune skin disorders. It inhibits T-cell activation and proliferation, which is critical in conditions like lupus erythematosus.

Case Studies

Several case studies highlight the efficacy of Clobetasol:

- Case Study 1 : A patient with severe plaque psoriasis showed a marked reduction in lesions after a 6-week regimen of Clobetasol propionate .

- Case Study 2 : A clinical trial involving patients with contact dermatitis demonstrated that those treated with Clobetasol experienced faster resolution of symptoms compared to those treated with standard topical corticosteroids .

Safety Profile

While Clobetasol is effective, it also has a potential for side effects, particularly with prolonged use:

- Skin Atrophy : Long-term application can lead to thinning of the skin.

- Systemic Absorption : There is a risk of systemic effects if used over large areas or under occlusion.

Monitoring for adverse effects is recommended during treatment.

Propiedades

IUPAC Name |

17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHDIVRCWTZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860329 |

Source

|

| Record name | 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.